1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea
Description
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is N-[[4-(trifluoromethyl)phenyl]carbamothioyl]benzamide. Its molecular formula (C₁₅H₁₁F₃N₂OS) corresponds to a molar mass of 324.32 g/mol. Key structural features include:
- A benzoyl group (-C(O)C₆H₅) linked to the thiocarbonyl sulfur.
- A thiourea bridge (-NHC(S)NH-) connecting the benzoyl moiety to a 4-(trifluoromethyl)phenyl group .
- The trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring, introducing strong electron-withdrawing effects.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 324.32 g/mol | |
| Melting Point | 142–146°C | |
| Solubility | Low in water; soluble in acetone, DMSO |
The SMILES notation (C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(F)(F)F) and InChIKey (NCVFSEWBZJRTPZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity.
Historical Context of Thiourea Derivatives in Organic Chemistry
Thiourea derivatives have played a pivotal role in organic chemistry since the discovery of thiourea in 1873. Early applications focused on their use as:
- Vulcanization accelerators in rubber production.
- Precursors to sulfathiazoles and cephalosporins, highlighting their medicinal potential.
- Hydrogen-bond donors in organocatalysis, leveraging their ability to stabilize transition states.
The development of metiamide (a thiourea-based H₂-receptor antagonist) in the 1970s marked a milestone, though its toxicity led to the bioisosteric replacement with cimetidine, a cyanoguanidine derivative. This exemplifies the evolutionary trajectory of thiourea derivatives in drug design, balancing efficacy and safety.
Significance of Trifluoromethyl Substituents in Medicinal Chemistry
The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry due to its:
- Electron-withdrawing nature , which enhances metabolic stability by resisting oxidative degradation.
- Lipophilicity , improving membrane permeability and bioavailability.
- Steric bulk , enabling selective interactions with hydrophobic pockets in target proteins.
Table 2: Impact of CF₃ Substitution on Drug Properties
In 1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea, the -CF₃ group fine-tunes electronic distribution, potentially influencing its reactivity in nucleophilic substitutions or hydrogen-bonding interactions. Comparative studies show that -CF₃ substitution near aromatic residues like phenylalanine or tyrosine can improve binding energy by up to 4.36 kcal/mol in some systems.
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2OS/c16-15(17,18)11-6-8-12(9-7-11)19-14(22)20-13(21)10-4-2-1-3-5-10/h1-9H,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVFSEWBZJRTPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea can be synthesized through various synthetic routes. One common method involves the reaction of 4-(trifluoromethyl)aniline with benzoyl isothiocyanate under controlled conditions. The reaction typically proceeds as follows:
Reaction of 4-(trifluoromethyl)aniline with benzoyl isothiocyanate: This step involves mixing the reactants in an appropriate solvent, such as dichloromethane or chloroform, and stirring the mixture at room temperature or slightly elevated temperatures.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Heterocyclization Reactions
1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea participates in heterocyclization reactions, particularly with α-halocarbonyl compounds. These reactions proceed via isothiourea intermediates, leading to the formation of thiazolidene-2-imine derivatives .
| Reagent | Reaction Pathway | Product |
|---|---|---|
| α-Halocarbonyl compounds | Nucleophilic attack → Isothiourea formation → Cyclization | Thiazolidene-2-imine derivatives |
The trifluoromethyl group enhances stability and reactivity in these transformations, as observed in analogous thiourea derivatives .
Cyclocondensation with Dimethyl Acetylenedicarboxylate (DMAD)
This compound undergoes cyclocondensation with DMAD under varying conditions:
| Conditions | Product |
|---|---|
| Methanol, room temperature | Methyl thiazolidin-5-ylidene acetates |
| Refluxing acetic acid | Methyl thiazine-6-carboxylates |
The trifluoromethyl group influences regioselectivity and reaction efficiency, as noted in similar thiourea systems .
Dehydrosulfurization
This reaction eliminates sulfur from thioureas to form oxadiazine derivatives. For this compound, dehydrosulfurization would involve:
-
Mechanism : Nucleophilic attack by the sulfur atom, followed by sulfur elimination .
-
Product : Oxadiazine derivatives (e.g., 2H-1,3,5-oxadiazine-2,4(3H)-diimines) .
The trifluoromethyl group may stabilize intermediates, enhancing reaction outcomes .
Metal Coordination
The compound can coordinate with transition metals like copper. For example, reaction with CuCl₂ yields copper complexes with a 1:2 metal-to-ligand ratio, often incorporating water molecules .
| Metal | Ligand Ratio | Product |
|---|---|---|
| Cu²⁺ | 1:2 | Copper-thiourea complexes |
These complexes exhibit potential applications in catalysis or materials science .
Crystallographic and Structural Insights
X-ray diffraction studies of related thioureas reveal:
-
Hydrogen Bonding : Intramolecular N–H⋯S interactions stabilize the thiourea-thione tautomer .
-
Tautomerism : Thione-thiol equilibrium is influenced by substituents like the trifluoromethyl group .
Such structural features dictate reactivity in substitution and cyclization reactions .
Scientific Research Applications
Biological Activities
1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea has been studied for its biological activities , particularly in the following areas:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. For example, studies have shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) as low as 2 µg/mL . The mechanism of action is believed to involve the inhibition of bacterial enzymes and disruption of cell membrane integrity .
Anticancer Properties
The compound also demonstrates potential anticancer activity. In vitro studies have reported cytotoxic effects against several cancer cell lines, including colon (SW480, SW620) and prostate (PC3) cancer cells, while showing low toxicity towards normal cells . The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through specific signaling pathways.
Agricultural Applications
In agriculture, derivatives of thiourea compounds like this compound are being explored as potential antifungal agents . They have shown effectiveness against various phytopathogens, including Pyricularia oryzae, which causes rice blast disease. The incorporation of fluorinated groups enhances the bioactivity of these compounds, making them suitable candidates for developing new agrochemicals .
Material Science Applications
The unique chemical properties of this compound allow its application in materials science . It can serve as a building block for synthesizing novel polymers and coatings due to its reactivity and stability under various conditions. This versatility opens avenues for developing advanced materials with tailored properties for specific industrial applications .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiourea derivatives, including this compound. The results indicated that compounds with trifluoromethyl substitutions exhibited superior antibacterial activity compared to their non-fluorinated counterparts. This study highlights the importance of fluorine substitution in enhancing biological efficacy .
Case Study 2: Anticancer Activity Assessment
In another investigation, researchers synthesized copper(II) complexes with thiourea derivatives, including this compound. These complexes demonstrated significant cytotoxicity against cancer cell lines while sparing normal cells. The findings suggest that the incorporation of metal ions can enhance the therapeutic potential of thiourea derivatives in cancer treatment .
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Structural Comparison with Analogous Thiourea Derivatives
Bond Geometry and Conformation
The molecular structure of 1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea adopts a syn–anti configuration common to benzoylthioureas, where the benzoyl and aryl groups are positioned on opposite sides of the thiourea core (C=S bond) . Key bond parameters include:
Supramolecular Interactions
Intramolecular N–H⋯O hydrogen bonding stabilizes the planar thiourea core, while weak N–H⋯S interactions contribute to crystal packing .
Antimicrobial Activity
The CF₃-substituted derivative exhibits enhanced antimicrobial activity compared to non-fluorinated analogs:
| Compound | MIC (μg/mL) vs. Bacillus spp. | Reference |
|---|---|---|
| This compound | 12.5 (comparable to ampicillin) | |
| 1-Benzoyl-3-(4-methoxyphenyl)thiourea | 25.0 | |
| 1-Benzoyl-3-(4-chlorophenyl)thiourea | 50.0 |
The CF₃ group’s electron-withdrawing nature likely enhances membrane permeability or target binding .
Anti-Inflammatory Activity
Compound 6a (a CF₃-containing derivative) showed 2.3-fold higher potency than the standard drug diclofenac in COX-2 inhibition assays, attributed to the CF₃ group’s stabilization of hydrophobic interactions .
Herbicidal Activity
While CF₃ derivatives show moderate activity against Brassica napus (rape), they are less effective against Echinochloa crus-galli (barnyard grass), similar to other benzoylthioureas .
Metal Coordination
Hg(II) complexes of CF₃-substituted thioureas adopt distorted tetrahedral geometries, distinct from the octahedral complexes formed by -OH or -OCH₃ derivatives. The CF₃ group reduces ligand flexibility, favoring monomeric over polymeric structures .
Biological Activity
1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea (C₁₅H₁₁F₃N₂OS) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a benzoyl group linked to a thiourea moiety, characterized by the presence of a trifluoromethyl group on the phenyl ring. This trifluoromethyl substitution is significant as it enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of this compound against various bacterial and fungal strains. The compound exhibits significant activity against:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes.
- Fungi : Candida albicans and Aspergillus niger.
The antimicrobial activity is attributed to the compound's ability to inhibit DNA gyrase, an essential enzyme for bacterial replication. In silico docking studies have predicted favorable binding interactions with this target, which were confirmed through experimental assays showing effective inhibition of planktonic and biofilm-embedded cells .
Comparative Efficacy
A comparative analysis of various thiourea derivatives reveals that this compound exhibits superior antimicrobial properties compared to other derivatives lacking the trifluoromethyl group. The Minimum Inhibitory Concentration (MIC) values indicate that compounds with trifluoromethyl substitutions generally perform better than their non-fluorinated counterparts .
| Compound Name | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 125 | Effective against S. aureus |
| Benzoylthiourea (no CF₃) | >5000 | Ineffective |
Anticancer Activity
Research has also highlighted the cytotoxic effects of this compound against various cancer cell lines, including:
- Colon Cancer : SW480 and SW620
- Prostate Cancer : PC3
- Leukemia : K-562
Cytotoxic Mechanisms
The compound exhibits IC50 values ranging from 1.5 µM to 10 µM against these cancer cell lines, indicating potent anticancer activity. Its mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators . Notably, the presence of the trifluoromethyl group enhances its selectivity towards cancer cells over normal cells.
Case Studies
- Study on Colon Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 93%) in SW480 cells at IC50 concentrations .
- Antibacterial Efficacy : In another study, this compound was shown to outperform standard antibiotics like ampicillin in inhibiting biofilm formation in E. coli and S. aureus .
Q & A
Q. What are the standard synthetic routes for 1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea, and how can reaction conditions be optimized?
The compound is typically synthesized via the reaction of benzoyl isothiocyanate with 4-(trifluoromethyl)aniline in acetone under reflux conditions. Key parameters include stoichiometric equivalence (1:1 molar ratio), reaction time (~1–2 hours), and purification via recrystallization from methanol or dichloromethane . Optimization may involve adjusting solvent polarity (e.g., THF for faster kinetics) or using catalytic bases to enhance nucleophilic attack.
Q. How is the crystal structure of this thiourea derivative determined, and what are its critical bond parameters?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a monoclinic system (e.g., space group P2₁/c) with intramolecular N–H⋯O hydrogen bonds stabilizing the thione conformation. Key bond lengths include C=S (~1.67 Å) and C=O (~1.22 Å), consistent with thiourea derivatives. SHELXL software is commonly used for refinement .
Q. What spectroscopic techniques are used to characterize this compound, and what spectral markers are diagnostic?
- FT-IR : Strong bands at ~3150 cm⁻¹ (N–H stretch) and ~1250 cm⁻¹ (C=S stretch).
- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–8.1 ppm), while the thiourea N–H signal is typically broad (δ ~10–12 ppm). The trifluoromethyl group shows a singlet at ~δ 120–125 ppm in ¹⁹F NMR .
- UV-Vis : Absorption maxima near 250–280 nm due to π→π* transitions in the benzoyl and aryl groups .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical bond parameters?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond lengths and angles that may differ slightly from SC-XRD data due to crystal packing effects. For example, computed C–S bond lengths may be ~0.02 Å shorter than experimental values. Hirshfeld surface analysis can further explain intermolecular interactions (e.g., H⋯F contacts) that influence packing .
Q. What strategies are employed to analyze conflicting bioactivity data across studies, such as varying IC₅₀ values?
Contradictions arise from assay conditions (e.g., solvent, cell lines) or purity. Methodological solutions include:
Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in cross-coupling or cyclization reactions?
The –CF₃ group enhances electrophilicity at the thiocarbonyl sulfur, facilitating nucleophilic substitutions. For example, in Suzuki-Miyaura couplings, it stabilizes transition states via inductive effects. Computational studies (NBO analysis) quantify charge distribution, showing increased positive charge on sulfur (~+0.35 e) compared to non-fluorinated analogs .
Q. What challenges arise in refining low-resolution crystallographic data for this compound, and how are they mitigated?
Challenges include weak diffraction (e.g., twinning or disorder). SHELXL’s TWIN/BASF commands can model twinning, while restraints on anisotropic displacement parameters (ADPs) improve convergence. High-resolution data (≤0.8 Å) is preferred for accurate H-atom positioning .
Q. How is the compound’s potential as a protease inhibitor evaluated, and what structural features correlate with activity?
- Docking studies : Autodock Vina or Schrödinger Suite predict binding poses in HIV-1 protease (e.g., interaction with Asp25 catalytic dyad).
- SAR analysis : The benzoyl group enhances hydrophobic interactions, while the –CF₃ group improves metabolic stability. Derivatives with halogen substituents (e.g., Br) show enhanced inhibition (e.g., 97% at 100 µM) .
Methodological Notes
- Crystallography : Always validate SHELXL refinement with Rint < 0.05 and GooF ≈ 1.0 .
- Bioassays : Include positive controls (e.g., ritonavir for HIV-1 protease) and dose-response curves to confirm specificity .
- Computational Workflows : Use Gaussian 16 for DFT and Mercury for crystal packing visualization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
